3-(Benzylamino)propanohydrazide

Beschreibung

BenchChem offers high-quality 3-(Benzylamino)propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylamino)propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

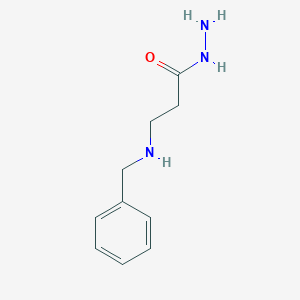

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-13-10(14)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKLUOFYKOYFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Predictive Modeling of Biological Activity for Benzylamino Hydrazide Derivatives: A Synergistic In Silico and In Vitro Approach

An In-Depth Technical Guide:

Abstract

Benzylamino hydrazide derivatives represent a versatile and highly privileged scaffold in medicinal chemistry. Characterized by the core azometine moiety (–NHN=CH–), these compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The predictive modeling of these activities is paramount for accelerating drug discovery pipelines, enabling the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the methodologies employed to predict the biological activity of benzylamino hydrazide derivatives, integrating both computational (in silico) and experimental (in vitro/in vivo) validation techniques. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for researchers, scientists, and drug development professionals.

The Benzylamino Hydrazide Scaffold: A Foundation for Diverse Bioactivity

The hydrazone functional group is a cornerstone of many pharmacologically active molecules.[3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a highly effective pharmacophore for interacting with biological targets.[4] The general structure, a condensation product of a hydrazide and a carbonyl compound, allows for vast synthetic diversification.[5][6] By modifying the substituents on the benzyl and hydrazide portions of the molecule, chemists can finely tune the compound's steric, electronic, and lipophilic properties to optimize its interaction with specific enzymes or receptors. This structural flexibility is the primary reason for the wide array of observed biological activities.[1][7]

A non-exhaustive list of therapeutic potential includes:

-

Antimicrobial Activity: Against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10]

-

Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines, often through mechanisms like kinase inhibition.[11][12][13]

-

Anti-inflammatory Activity: Modulating inflammatory pathways, with some derivatives showing potency comparable to established NSAIDs.[4][5][14]

-

Other Activities: Including anticonvulsant, analgesic, antiviral, and antitubercular properties.[1][3]

A Synergistic Workflow for Activity Prediction

The modern drug discovery process relies on a feedback loop between computational prediction and experimental validation. This synergistic approach minimizes costly and time-consuming trial-and-error synthesis and screening. The workflow is designed to rationally prioritize candidates with the highest probability of success.

Caption: Integrated workflow for biological activity prediction.

Computational Prediction: The In Silico Blueprint

Computational methods provide the initial blueprint, guiding the synthesis towards compounds with a higher likelihood of activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activity.[9] The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed differences in their biological effects.

Causality: By analyzing a dataset of compounds with known activities, a QSAR model can identify which molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) are critical for the desired biological effect. This insight is invaluable for designing new derivatives where these favorable properties are enhanced. For instance, a 3D-QSAR model might reveal that a bulky, electron-withdrawing group at a specific position on the benzyl ring is crucial for antifungal activity, guiding the synthesis of new halogen-substituted analogs.[15][16]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.[17]

Causality: The primary goal is to predict the binding mode and affinity, which is often correlated with inhibitory activity (e.g., IC50). Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the benzylamino hydrazide derivative and the amino acid residues in the active site of a target protein.[18] For example, docking studies of benzohydrazide derivatives into the active site of Epidermal Growth Factor Receptor (EGFR) kinase helped identify potent antiproliferative agents by predicting their ability to form crucial interactions within the ATP-binding pocket.[11] This allows researchers to prioritize compounds that are predicted to bind strongly to the target of interest.

Caption: Inhibition of the EGFR signaling pathway.

Experimental Validation: Grounding Predictions in Reality

Computational predictions must be validated through rigorous experimental testing. Below are detailed protocols for assessing the most common activities of benzylamino hydrazide derivatives.

Protocol: Antimicrobial Activity Screening (MIC Determination)

This protocol uses the micro-well dilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[19]

Self-Validation: The protocol includes positive (standard antibiotic) and negative (vehicle) controls on every plate. The positive control validates the assay's sensitivity, while the negative control ensures that the growth medium and vehicle do not inhibit growth, confirming that any observed inhibition is due to the test compound.

Step-by-Step Methodology:

-

Preparation: A stock solution of each derivative (e.g., 10 mg/mL) is prepared in a suitable solvent like DMSO. A 96-well microtiter plate is used.

-

Serial Dilution: 100 µL of sterile nutrient broth is added to each well. 100 µL of the stock solution is added to the first well of a row and mixed. 100 µL is then transferred to the second well, and this two-fold serial dilution is continued across the row.

-

Inoculation: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared. Each well is inoculated with 10 µL of this suspension.

-

Controls: One row is dedicated to a standard antibiotic (e.g., Ampicillin) as a positive control. Another row contains only the inoculated broth (no compound) as a negative/growth control.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12]

Self-Validation: The inclusion of a positive control (a known cytotoxic drug like Cisplatin or Erlotinib) confirms the cell line's sensitivity to antiproliferative agents.[12] The negative control (untreated cells) establishes the baseline for 100% viability.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of ~5,000-10,000 cells per well and allowed to adhere overnight.[11]

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the benzylamino hydrazide derivatives. Cells are typically incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken, and the absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability against compound concentration.

Data Presentation & Structure-Activity Insights

Clear data presentation is crucial for comparing derivatives and elucidating Structure-Activity Relationships (SAR).

Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 9m | H | 2-Cl, 3-CF3 | 0.5 | 1 | [20] |

| 10d | H | 4-CF3 | 1 | 16 | [20] |

| 10j | H | 4-Br | 4 | 4 | [20] |

| 9v | H | 4-t-Bu | 2 | 4 | [20] |

| 19 | s-Triazine | 4-Cl | 6.25 | 12.5 | [7][10] |

| Data presented is for illustrative purposes based on published findings. |

SAR Insight: From Table 1, it's evident that electron-withdrawing groups like trifluoromethyl (CF3) and halogens (Cl, Br) on the benzyl ring are often associated with potent antibacterial activity.[20] Compound 9m , with both chloro and trifluoromethyl substituents, shows exceptional potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[20]

Table 2: Anticancer Activity of Representative Benzohydrazide Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Target Protein | Reference |

| H20 | HeLa | 0.15 | EGFR | [11] |

| H20 | A549 | 0.46 | EGFR | [11] |

| 3c | A549 | 1.83 | (Not specified) | [12] |

| Cisplatin | A549 | 3.25 | DNA | [12] |

| Erlotinib | (EGFR Kinase) | 0.03 | EGFR | [11] |

| Values from the same study for direct comparison. *Value is for kinase inhibition, not cell viability. |

SAR Insight: The data in Table 2 highlights the potent, sub-micromolar antiproliferative activity of certain benzohydrazide derivatives.[11] Compound H20 demonstrates significantly better cytotoxicity against HeLa and A549 cell lines than standard chemotherapeutics like Cisplatin in some studies, and its activity is linked to potent inhibition of the EGFR kinase.[11][12]

Conclusion and Future Outlook

The prediction of biological activity for benzylamino hydrazide derivatives is a multifaceted process that thrives on the integration of computational modeling and empirical biological testing. QSAR and molecular docking serve as powerful hypothesis-generating tools, enabling the rational design and prioritization of synthetic targets. These in silico predictions, however, must be rigorously validated through well-controlled in vitro and in vivo assays to confirm their activity and elucidate their mechanisms of action.

The future of this field lies in the advancement of machine learning and artificial intelligence models trained on larger, high-quality datasets. These models will offer more accurate predictions of bioactivity, selectivity, and ADMET properties, further reducing the attrition rate in the drug discovery process and accelerating the development of novel benzylamino hydrazide-based therapeutics to combat a wide range of human diseases.

References

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2005). MDPI. Available at: [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). PMC. Available at: [Link]

-

Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations. (2002). PubMed. Available at: [Link]

-

A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (n.d.). Bentham Science. Available at: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC. Available at: [Link]

-

Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. (2017). DergiPark. Available at: [Link]

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. (2024). ACS Publications. Available at: [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). PMC. Available at: [Link]

-

Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). PharmaInfo. Available at: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

-

Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

-

QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. (2023). Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

-

Anti-inflammatory activity of synthesized benzylidene-hydrazide derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Bentham Science. Available at: [Link]

-

A review exploring biological activities of hydrazones. (n.d.). PMC. Available at: [Link]

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2025). MDPI. Available at: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Molecular docking and biological activity exploration of hydrazide- based crystal structures. (n.d.). Organic Chemistry Research. Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). MDPI. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity Evaluation of Novel Hydrazone Derivatives. (2022). DergiPark. Available at: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). PMC. Available at: [Link]

-

Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (2017). Sryahwa Publications. Available at: [Link]

-

Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[8][9] Benzoxazine Derivatives using Vilsmeier Reagent. (n.d.). Digital Repository. Available at: [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]

-

Synthesis, antibacterial activity and molecular docking studies of N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives. (2025). ResearchGate. Available at: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sryahwapublications.com [sryahwapublications.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. hygeiajournal.com [hygeiajournal.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. orgchemres.org [orgchemres.org]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

3-(Benzylamino)propanohydrazide molecular weight and formula

An In-depth Technical Guide to 3-(Benzylamino)propanohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(benzylamino)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. While not a widely commercialized compound, its structure combines two key pharmacophores: the benzylamino group and the hydrazide moiety. This document elucidates its fundamental physicochemical properties, proposes a robust synthetic pathway, outlines detailed characterization methodologies, and explores its potential pharmacological relevance. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction and Molecular Overview

3-(Benzylamino)propanohydrazide is an organic compound featuring a propanamide backbone with a benzylamino substituent at the third carbon and a hydrazide functional group at the first. The benzylamino moiety is a recognized structural element in a variety of pharmacologically active agents, contributing to interactions with numerous biological targets.[1][2] The hydrazide group is a versatile functional group known for its role as a key building block in the synthesis of various heterocyclic compounds and as a component of many biologically active molecules, including antitubercular and antidepressant drugs.[3]

The strategic combination of these two functional groups suggests that 3-(benzylamino)propanohydrazide could serve as a valuable intermediate for the synthesis of novel therapeutic agents or possess intrinsic biological activity worthy of investigation.

Chemical Structure

The structure of 3-(benzylamino)propanohydrazide is defined by a central three-carbon chain. A benzylamino group (-NH-CH₂-C₆H₅) is attached to the C3 position, and a hydrazide group (-CONHNH₂) is at the C1 position.

Caption: Chemical Structure of 3-(benzylamino)propanohydrazide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O | Calculated |

| Molecular Weight | 193.25 g/mol | Calculated[4][5] |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted) | Inferred |

| LogP | 0.85 (Predicted) | Inferred |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Topological Polar Surface Area (TPSA) | 67.15 Ų | Calculated |

Synthesis and Characterization

A reliable synthesis of hydrazides involves the reaction of an ester with hydrazine hydrate. This approach is favored for its high yield and straightforward purification. The proposed synthesis for 3-(benzylamino)propanohydrazide follows a two-step process starting from commercially available reagents.

Proposed Synthetic Pathway

The synthesis begins with a Michael addition of benzylamine to an acrylate ester (e.g., ethyl acrylate), followed by hydrazinolysis of the resulting ester intermediate.

Caption: Proposed two-step synthesis of 3-(benzylamino)propanohydrazide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

-

To a round-bottom flask, add benzylamine (1.0 eq) and ethyl acrylate (1.1 eq) in absolute ethanol (5 mL per gram of benzylamine).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure ethyl 3-(benzylamino)propanoate.

Step 2: Synthesis of 3-(Benzylamino)propanohydrazide

-

Dissolve ethyl 3-(benzylamino)propanoate (1.0 eq) in absolute ethanol (10 mL per gram of ester) in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield 3-(benzylamino)propanohydrazide. Recrystallization from ethanol can be performed for further purification if necessary.

Characterization Methodologies

A full characterization is essential to confirm the identity and purity of the synthesized compound.[6] The following techniques are standard for this class of molecules.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ (δ ~3.7 ppm), two triplets for the propylene CH₂-CH₂ chain, and broad singlets for the N-H protons, which may be exchangeable with D₂O.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon, the two aliphatic carbons of the propane chain, and the carbonyl carbon (δ ~170 ppm).

-

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of functional groups:

-

N-H stretching (hydrazide and amine): ~3200-3400 cm⁻¹

-

C=O stretching (amide I band): ~1640-1680 cm⁻¹

-

N-H bending (amide II band): ~1550 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 194.25.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₁₀H₁₅N₃O.

Potential Applications and Pharmacological Relevance

The structural motifs within 3-(benzylamino)propanohydrazide suggest several avenues for its application in drug development and chemical biology.

The Benzylamino Group in Pharmacology

The benzylamine scaffold is present in numerous approved drugs and clinical candidates.[9] Its derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. For instance, certain benzylamine derivatives act as inhibitors of catecholamine uptake, highlighting their potential in neurological research.[10] The lipophilic benzyl group can facilitate membrane permeability and participate in hydrophobic interactions within protein binding pockets.[2]

The Hydrazide and Hydrazone Moiety in Medicinal Chemistry

Hydrazides are crucial intermediates for synthesizing hydrazones (-C=N-NH-), a class of compounds with a broad spectrum of pharmacological activities, including:

-

Antimicrobial: Hydrazones derived from various aldehydes and hydrazides have demonstrated significant antibacterial and antifungal properties.[8]

-

Anticancer: Many hydrazone derivatives exhibit cytotoxic activity against various cancer cell lines.[7]

-

Anti-inflammatory and Anticonvulsant: These activities have also been reported for various hydrazide-hydrazone compounds.[3]

Therefore, 3-(benzylamino)propanohydrazide is an ideal precursor for creating a library of novel hydrazone derivatives by condensation with various aldehydes and ketones. This allows for systematic exploration of structure-activity relationships (SAR) by modifying the substituent attached to the hydrazone's imine carbon.

Conclusion

3-(Benzylamino)propanohydrazide represents a molecule with significant untapped potential. While not a common chemical, its logical and efficient synthesis from readily available starting materials makes it an accessible target for research laboratories. Its core structure is a promising platform for the development of new chemical entities, particularly through its conversion to a diverse library of hydrazone derivatives. This guide provides the foundational knowledge—from molecular properties and synthesis to potential applications—required for scientists to begin exploring the chemical and biological landscape of this versatile compound.

References

- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications.

- Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula.

- Calculator Online. (n.d.). Molecular Weight Calculator (Molar Mass).

- Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.

- Rehman, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC.

- Wikipedia. (n.d.). Benzylamine.

- Miller, D. D., et al. (1979).

- Omni Calculator. (n.d.). Molecular Weight Calculator.

- Naqvi, A., et al. (2009). Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pellosleather.com [pellosleather.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 5. omnicalculator.com [omnicalculator.com]

- 6. psvmkendra.com [psvmkendra.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-(Benzylamino)propanohydrazide from methyl esters

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 3-(benzylamino)propanohydrazide (CAS: N/A for specific salt free base, generic class

This molecule serves as a critical "half-generation" precursor in the synthesis of Polyamidoamine (PAMAM) dendrimers and as a versatile linker in heterocycle construction (e.g., pyrazolones). The primary synthetic challenge is the competition between the desired hydrazinolysis and the formation of N,N'-bis(3-(benzylamino)propanoyl)hydrazine (dimerization). This protocol mitigates dimerization through controlled stoichiometry and provides a self-validating purification workflow.

Retrosynthetic Logic

The synthesis relies on a nucleophilic acyl substitution where the methoxy group of the ester is displaced by hydrazine.

-

Precursor: Methyl 3-(benzylamino)propanoate (accessible via Michael addition of benzylamine to methyl acrylate).

-

Reagent: Hydrazine Hydrate (

). -

Critical Control: Kinetic control via high hydrazine equivalents to favor mono-substitution over bridging.

Experimental Workflow & Mechanism

Reaction Mechanism

The reaction proceeds via the attack of the hydrazine nucleophile on the ester carbonyl.

Caption: Nucleophilic acyl substitution mechanism. The red dashed line indicates the dimerization pathway suppressed by excess hydrazine.

Process Flow Diagram

Caption: Operational workflow emphasizing the critical azeotropic removal of toxic hydrazine.

Detailed Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazard |

| Methyl 3-(benzylamino)propanoate | 193.24 | 1.0 | Substrate | Irritant |

| Hydrazine Hydrate (80% or 64%) | 50.06 | 5.0 - 10.0 | Reagent | Toxic/Carcinogen |

| Methanol (MeOH) | 32.04 | Solvent | Solvent | Flammable |

| Toluene | 92.14 | Azeotrope | Purification | Flammable |

Equipment:

-

Rotary Evaporator with vacuum pump (< 10 mbar).

-

Magnetic stirrer and stir bar.

-

High-vacuum line (Schlenk line) for final drying.

Preparation of Starting Material (Contextual)

Note: If the methyl ester is not purchased, it is prepared via Michael addition.

-

Mix Methyl Acrylate (1.0 eq) and Benzylamine (1.0 eq) in Methanol (0.5 M concentration).

-

Stir at Room Temperature (RT) for 24 hours. Reaction is exothermic; initial cooling to 0°C is recommended for scales >10g.

-

Evaporate solvent to yield quantitative Methyl 3-(benzylamino)propanoate as a colorless oil.

-

Validation:

H NMR (CDCl

-

Hydrazinolysis Protocol (Core Procedure)

Safety Warning: Hydrazine hydrate is highly toxic and a skin sensitizer. Handle in a fume hood with double nitrile gloves.

-

Dissolution: Dissolve Methyl 3-(benzylamino)propanoate (10.0 g, 51.7 mmol) in Methanol (50 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Hydrazine Hydrate (12.5 mL, ~250 mmol, ~5 equiv) dropwise over 10 minutes.

-

Expert Insight: A large excess of hydrazine is non-negotiable. If the ratio drops near 1:1, the product hydrazide competes with hydrazine for the ester, leading to the dimer.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 24 hours.

-

Optimization: If kinetics are slow (monitored by TLC), warm to 40°C. Avoid vigorous reflux to minimize oxidation of the secondary amine.

-

-

Monitoring (TLC):

-

Mobile Phase: 10% MeOH in DCM.

-

Visualization: UV and Iodine stain.

-

Result: The ester (

) should disappear. The hydrazide stays near the baseline or

-

-

Workup (Hydrazine Removal):

-

Concentrate the mixture on a rotary evaporator at 40°C to remove Methanol.

-

Azeotropic Distillation: Add Toluene (30 mL) to the residue and evaporate. Repeat this step 3 times.

-

Why? Hydrazine hydrate boils at 114°C but forms a hetero-azeotrope with toluene, facilitating its removal at lower temperatures and preventing product degradation.

-

-

Final Drying: Place the resulting viscous oil/solid under high vacuum (0.1 mbar) for 12 hours to remove trace volatiles.

Analytical Characterization & QC

Expected Data

Product: 3-(Benzylamino)propanohydrazide Appearance: Viscous, pale yellow oil or low-melting waxy solid.

| Technique | Diagnostic Signal | Interpretation |

| Benzylic protons ( | ||

| Aromatic protons | ||

| Missing Signal | The singlet at | |

| IR Spectroscopy | 1640-1660 cm | Amide I band (C=O stretch) |

| 3200-3350 cm | Broad NH/NH | |

| Mass Spec (ESI) | [M+H] | Confirms molecular weight. |

Troubleshooting Guide

-

Issue: Presence of two sets of aromatic signals or split methylene triplets.

-

Cause: Dimer formation (N,N'-bis...).

-

Solution: The dimer is much less soluble in ethanol than the hydrazide. Triturate the crude oil with cold ethanol; the dimer often precipitates as a white solid. Filter it off.

-

-

Issue: Product smells like ammonia/fish.

References

-

Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. (Foundational work on PAMAM synthesis using methyl acrylate and diamines/hydrazines).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hydrazinolysis of esters).

-

Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate. (Accessed Oct 2023).

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of nucleophilic acyl substitution).

Sources

- 1. EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Application Note: Chemoselective Hydrazinolysis of Methyl 3-(benzylamino)propanoate

Abstract & Scope

This application note details the optimized protocol for synthesizing 3-(benzylamino)propanehydrazide via the hydrazinolysis of methyl 3-(benzylamino)propanoate . While the conversion of esters to hydrazides is a standard transformation,

This guide provides a high-fidelity workflow designed to maximize chemoselectivity, minimize retro-Michael decomposition, and ensure safe handling of hydrazine hydrate. The resulting hydrazide is a critical intermediate for synthesizing heterocycles (1,3,4-oxadiazoles) and peptide mimetics.

Safety Directives (Critical)

WARNING: HIGH HAZARD PROTOCOL Hydrazine hydrate is a potent carcinogen , corrosive , and highly toxic upon inhalation or skin contact. It is unstable and can decompose violently in the presence of metal catalysts (e.g., Raney Nickel, Pd/C).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Butyl rubber gloves (Latex/Nitrile offer insufficient protection against hydrazine permeation), chemical splash goggles, and a lab coat are mandatory.

-

Waste: Segregate hydrazine waste from general organic waste. Neutralize with dilute hypochlorite solution only if per facility safety protocols; otherwise, dispose of as hazardous alkaline waste.

Mechanistic Insight & Reaction Logic

The Chemoselectivity Challenge

The target reaction is a Nucleophilic Acyl Substitution . Hydrazine (

To mitigate this, our protocol utilizes Ethanol (EtOH) as a solvent to moderate reflux temperatures (

Reaction Pathway Visualization

Figure 1: Reaction pathway illustrating the competition between the desired hydrazinolysis and the undesired retro-Michael elimination.

Experimental Protocol

Materials & Stoichiometry

| Component | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Methyl 3-(benzylamino)propanoate | 193.24 | 1.0 | N/A (Solid/Oil) | Limiting Reagent |

| Hydrazine Hydrate (50-60%) | 50.06 | 5.0 | 1.03 | Reagent (Excess) |

| Ethanol (Absolute) | 46.07 | N/A | 0.789 | Solvent (0.5 M) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 3-(benzylamino)propanoate (1.93 g, 10 mmol) in Absolute Ethanol (20 mL).

-

Addition: Add Hydrazine Hydrate (2.5 mL, ~50 mmol) dropwise over 5 minutes at room temperature.

-

Note: The solution may warm slightly.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

C) using an oil bath or heating block.-

Precaution: Do not overheat. Vigorous reflux increases the retro-Michael risk.

-

Phase 2: Monitoring (IPC - In-Process Control)

-

TLC Monitoring: Check reaction progress after 2 hours.

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1). -

Visualization: UV (254 nm) and Ninhydrin stain (hydrazides stain distinctively).

-

Endpoint: Disappearance of the ester spot (higher R

) and appearance of the hydrazide (lower R

-

-

Duration: Typical reaction time is 3 to 6 hours . If starting material remains after 6 hours, add an additional 1.0 equivalent of hydrazine and continue heating.

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Remove the solvent and excess hydrazine under reduced pressure (Rotary Evaporator) at

C.-

Azeotrope: To ensure complete removal of hydrazine, add Toluene (10 mL) to the residue and re-evaporate. Repeat twice. This is critical for safety and purity.

-

-

Solidification: The residue is typically a viscous oil that solidifies upon standing or triturating with cold Diethyl Ether or Hexane/EtOAc (1:1) .

-

Filtration: Collect the solid by vacuum filtration. Wash with cold ether (2 x 10 mL).

Phase 4: Purification (If required)

-

Recrystallization: If the crude product is colored (yellowing indicates oxidation or retro-Michael side products), recrystallize from hot Ethanol/Water or Acetonitrile .

-

Yield: Expected yield is 75-85%.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Analytical Validation

To confirm the identity of 3-(benzylamino)propanehydrazide , compare spectral data against the following expected parameters:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range

C (derivative dependent). -

H NMR (400 MHz, DMSO-

- 9.0-9.2 (br s, 1H, -CONH -).

- 7.2-7.4 (m, 5H, Ar-H ).

-

4.0-4.2 (br s, 2H, -NHNH

-

3.7 (s, 2H, Ph-CH

-

2.7 (t, 2H, -NH-CH

-

2.2 (t, 2H, -CH

-

IR (ATR): ~3300 cm

(NH str), 1640-1650 cm

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Oil Product | Incomplete removal of hydrazine/solvent. | Perform toluene azeotrope 3x. Dry under high vacuum for 4h. |

| Yellow Impurity | Retro-Michael decomposition or oxidation. | Recrystallize from EtOH. Ensure inert atmosphere ( |

| Starting Material Persists | Reaction temperature too low. | Ensure vigorous reflux. Add 1-2 eq. more hydrazine.[3] |

| Multiple TLC Spots | Amide coupling (dimerization). | Always use large excess (5 eq) of hydrazine to favor monomer formation. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for hydrazide synthesis).

-

Tomalia, D. A.; Baker, H.; Dewald, J. "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 1985 , 17, 117–132. Link (Foundational reference for the chemistry of methyl acrylate/diamine/hydrazine cycles).

- Narayanan, V. L.; Haugwitz, R. D. "Hydrazine derivatives of beta-amino acids." Journal of Medicinal Chemistry, 1976, 19(6), 814–817. (Specific synthesis of beta-amino acid hydrazides).

-

Thermo Fisher Scientific. "Hydrazine Hydrate Safety Data Sheet." Link (Safety and handling protocols).

Sources

- 1. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

Application Notes & Protocols: Utilizing 3-(Benzylamino)propanohydrazide as a pH-Sensitive Linker in Drug Design

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(benzylamino)propanohydrazide as a versatile, pH-sensitive linker. The primary focus is on its utility in constructing Antibody-Drug Conjugates (ADCs), where controlled payload release in the acidic microenvironment of endosomes and lysosomes is paramount for therapeutic efficacy and safety.[][2] We will explore the underlying chemical principles of the hydrazone bond, provide detailed, field-proven protocols for the synthesis of the linker, its conjugation to payloads, and the final assembly of a model ADC. Furthermore, this guide includes essential methodologies for the characterization and quality control of the resulting bioconjugate, ensuring a reproducible and robust workflow.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

Modern targeted therapies, particularly Antibody-Drug Conjugates (ADCs), represent a powerful class of biopharmaceuticals that merge the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule.[3] The efficacy of an ADC is critically dependent on the linker, the chemical bridge connecting the antibody to the payload.[3][4] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must efficiently liberate the active drug upon internalization into the target cancer cell.[][4]

Cleavable linkers are designed to exploit physiological differences between the extracellular environment and intracellular compartments.[5] Among these, acid-labile linkers, which are sensitive to pH changes, are highly valuable.[] The 3-(benzylamino)propanohydrazide linker leverages the formation of a hydrazone bond, which remains relatively stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis in the acidic milieu of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[2][6] This pH differential ensures that the cytotoxic payload is preferentially released inside the target cell, maximizing its therapeutic window.

The 3-(benzylamino)propanohydrazide structure offers distinct features:

-

Hydrazide Moiety: The terminal hydrazide group (-CONHNH₂) is the reactive handle for conjugation, readily reacting with aldehyde or ketone functionalities to form the acid-labile hydrazone bond.[7]

-

Propyl Spacer: The three-carbon chain provides spatial separation between the payload and the larger antibody, which can mitigate steric hindrance that might otherwise interfere with antigen binding.

-

Benzylamino Group: The N-benzyl group influences the linker's physicochemical properties, such as hydrophobicity and electronic character, which can impact the stability of the hydrazone linkage and the overall solubility and aggregation propensity of the final ADC.[8]

Core Principle: The Hydrazone Bond as a pH-Sensitive Trigger

The cornerstone of this linker's utility is the formation and cleavage of the hydrazone bond.

Formation: The conjugation reaction involves the condensation of the hydrazide group on the linker with a carbonyl group (aldehyde or ketone) on the drug payload or a modified antibody.[7] This reaction proceeds efficiently under mild acidic conditions (pH 5-7) and can be accelerated by the use of an aniline catalyst.[7] Aniline forms a transient, highly reactive Schiff base with the aldehyde, which is then readily displaced by the more nucleophilic hydrazide.[7]

Cleavage Mechanism: Hydrazone hydrolysis is an acid-catalyzed process.[9] In the low-pH environment of the lysosome, the imine nitrogen of the hydrazone bond is protonated. This protonation makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting tetrahedral carbinolamine intermediate is unstable and rapidly decomposes, cleaving the C-N bond and releasing the original hydrazide and carbonyl-containing molecules.[9][10] The rate of this hydrolysis can be tuned; for instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[10][11]

Synthesis Protocol: 3-(Benzylamino)propanohydrazide Linker

This section details a reliable two-step laboratory procedure for synthesizing the title linker from commercially available starting materials.

Workflow for Linker Synthesis

Caption: Synthetic route for 3-(benzylamino)propanohydrazide.

Step A: Synthesis of Ethyl 3-(benzylamino)propanoate

Rationale: The first step is the protection of the carboxylic acid as an ethyl ester. This is necessary because the free carboxylic acid would interfere with the subsequent hydrazinolysis step. Fischer esterification using a catalytic amount of strong acid is a standard and efficient method. Thionyl chloride is used here as it reacts with ethanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

Materials:

-

3-(Benzylamino)propanoic acid hydrochloride (1.0 eq)

-

Absolute Ethanol (EtOH) (20 mL per gram of starting material)

-

Thionyl Chloride (SOCl₂) (0.2 eq)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Suspend 3-(benzylamino)propanoic acid hydrochloride in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC (e.g., 9:1 DCM:Methanol).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(benzylamino)propanoate as an oil. The product can be purified by column chromatography if necessary.

Step B: Synthesis of 3-(Benzylamino)propanohydrazide

Rationale: This step converts the ethyl ester into the desired hydrazide via nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl, displacing the ethoxide leaving group to form the stable hydrazide. An excess of hydrazine is used to ensure complete conversion.

Materials:

-

Ethyl 3-(benzylamino)propanoate (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O), 64-80% solution (10 eq)

-

Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve the crude ethyl 3-(benzylamino)propanoate in ethanol (10 mL per gram).

-

Add hydrazine hydrate (10 eq) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the disappearance of the starting ester by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent and excess hydrazine under reduced pressure.

-

The resulting residue is the crude 3-(benzylamino)propanohydrazide. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield a pure solid product.

-

Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: Conjugation to an Aldehyde-Bearing Payload

This protocol describes the formation of the drug-linker construct by reacting the synthesized 3-(benzylamino)propanohydrazide with a generic payload molecule containing an aldehyde functional group.

Reaction Scheme: Hydrazone Bond Formation

Caption: Conjugation of the linker to an aldehyde-bearing payload.

Materials:

-

3-(Benzylamino)propanohydrazide (1.2 eq)

-

Aldehyde-bearing payload (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Aniline (0.5 M in DMF)

-

Acetic Acid

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolve the aldehyde-bearing payload in a minimal amount of anhydrous DMF or DMSO.

-

In a separate vial, dissolve 3-(benzylamino)propanohydrazide (1.2 eq) in the same solvent.

-

Add the hydrazide solution to the payload solution.

-

Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

-

Add the aniline catalyst solution (typically 10-50 mM final concentration).

-

Allow the reaction to proceed at room temperature for 2-4 hours, with stirring. Protect the reaction from light if the payload is light-sensitive.

-

Monitor the reaction progress by LC-MS to observe the formation of the desired product mass and consumption of starting materials.

-

Upon completion, the reaction mixture can be quenched with water.

-

Purify the resulting drug-linker conjugate using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterize the purified drug-linker by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol: Antibody-Drug Conjugate (ADC) Assembly

This section outlines the two-stage process for creating a site-specific ADC using the prepared drug-linker construct.

Overall Workflow for ADC Assembly

Caption: Stepwise workflow for the generation of a site-specific ADC.

Step A: Generation of Aldehyde Groups on the Antibody

Rationale: Site-specific conjugation can be achieved by targeting the carbohydrate moieties located on the Fc region of the antibody, away from the antigen-binding site. Sodium periodate is a mild oxidizing agent that selectively cleaves the vicinal diols of sialic acid residues within the antibody's glycans to generate reactive aldehyde groups.[][6] The reaction must be carefully controlled (low temperature, specific pH, short duration) to prevent non-specific oxidation of amino acid residues like methionine or tryptophan.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium Periodate (NaIO₄) stock solution (e.g., 100 mM in water)

-

Reaction Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)

-

Quenching solution (e.g., 1 M glycerol)

-

Size-exclusion chromatography (SEC) or dialysis system for buffer exchange

Procedure:

-

Buffer exchange the mAb into the Reaction Buffer. Adjust the mAb concentration to 5-10 mg/mL.

-

Cool the mAb solution to 4 °C in the dark (periodate is light-sensitive).

-

Add the NaIO₄ stock solution to the mAb solution to achieve a final concentration of 1-2 mM (the optimal concentration may need to be determined empirically).

-

Incubate the reaction at 4 °C in the dark for 30 minutes.

-

Quench the reaction by adding an excess of glycerol (e.g., to a final concentration of 20 mM) and incubating for 15 minutes. The glycerol will consume any remaining periodate.

-

Immediately purify the oxidized mAb from excess reagents using SEC or dialysis into a conjugation-compatible buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 6.0).

Step B: Conjugation of Drug-Linker to Oxidized Antibody

Rationale: This step forms the final ADC by reacting the aldehyde groups on the antibody with the hydrazide group of the drug-linker construct. The reaction is performed at a slightly acidic pH (pH ~6.0) to facilitate hydrazone formation while maintaining antibody stability.

Materials:

-

Oxidized mAb (from Step A)

-

Drug-Linker construct (from Section 4), dissolved in DMSO

-

Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 6.0)

Procedure:

-

To the solution of oxidized mAb, add the drug-linker solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is typically used. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 12-16 hours, with gentle agitation.

-

After incubation, the crude ADC is ready for purification. Unconjugated drug-linker and other small molecules are typically removed by SEC.

-

The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS or histidine-based buffer) suitable for storage.

ADC Characterization and Quality Control

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the Drug-to-Antibody Ratio (DAR), aggregation level, and amount of free drug.

| Analytical Method | Parameter Measured | Principle & Expected Outcome |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) and distribution | Separates species based on hydrophobicity. The drug-linker adds hydrophobicity, so species with DAR=0, 2, 4, etc., will have different retention times. The goal is a well-defined peak distribution and a calculated average DAR (typically 2-4). |

| Size Exclusion Chromatography (SEC-HPLC) | Aggregation and fragmentation | Separates molecules by size. The desired product is a high-purity monomer peak (>95%). Higher molecular weight species indicate aggregation, which is undesirable. |

| LC-MS (Intact Mass Analysis) | Confirmation of conjugation and DAR | Mass spectrometry of the reduced (light and heavy chains) or intact ADC confirms the covalent attachment of the drug-linker and allows for precise DAR calculation based on mass shifts. |

| Reverse-Phase HPLC (RP-HPLC) | Free drug-linker levels | Quantifies the amount of unconjugated drug-linker remaining in the final product. This should be very low (<1%) to minimize off-target toxicity. |

| Antigen Binding Assay (ELISA or SPR) | Biological Activity | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. Binding affinity should be comparable to the unconjugated antibody. |

References

- BOC Sciences. (2025, November 21).

- K. Tishinov, et al. (n.d.).

- P. A. Trail, et al. (n.d.). 3-(2-Pyridyldithio)propionic Acid Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates.

- AxisPharm. (2024, September 30).

- V. P. Torchilin, et al. (n.d.).

- Precise PEG. (n.d.).

- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.

- V. P. Torchilin, et al. (2007, February 20). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates.

- P. Kovaříková, et al. (2025, August 5). Investigation of the stability of aromatic hydrazones in plasma and related biological material.

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

- D. J. T. T. King, et al. (n.d.). Branched hydrazone linkers.

- V. P. Torchilin, et al. (2007, March 15).

- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.

- J. M. Harris, et al. (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.

- J. R. T. T. C. V. S. P. S. Walsh. (n.d.).

- BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- A. V. Kachalova, et al. (2021, April 7). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. MDPI.

- Sigma-Aldrich. (n.d.). 3-(Benzylamino)propan-1-ol | 4720-29-0.

- H. T. T. W. C. L. L. F. C. W. S. L. J. C. D. Ho. (2014, January 24). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC - NIH.

- PubChem. (n.d.). 3-(Benzylamino)propanoic acid hydrochloride | C10H14ClNO2 | CID 15569831.

- ChemicalBook. (n.d.). 3-(BENZYLAMINO)PROPIONITRILE synthesis.

- M. A. El-Sayed, et al. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

- Der Pharma Chemica. (n.d.).

- PubChem. (n.d.). 3-(Benzylamino)propanol | C10H15NO | CID 78448.

- The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.

- Sigma-Aldrich. (n.d.). 3-(Benzylamino)propionitrile 97 706-03-6.

- ResearchGate. (2025, August 26). Design, Classification, and Therapeutic Applications of Prodrugs in Modern Drug Development: Review Article.

- LookChem. (n.d.). 3-(Benzylamino)propan-1-ol.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- Google Patents. (n.d.). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.

- X. Chen, et al. (n.d.).

- Mor. J. Chem. (n.d.). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs)

Sources

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. njbio.com [njbio.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

synthesis of 1,3,4-oxadiazoles from 3-(Benzylamino)propanohydrazide

Application Note: Synthesis of 1,3,4-Oxadiazoles from 3-(Benzylamino)propanohydrazide

Executive Summary

This application note details the synthetic protocols for converting 3-(benzylamino)propanohydrazide into functionalized 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole moiety is a privileged pharmacophore in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding as a carbonyl bioisostere. The specific precursor, a

This guide addresses the specific chemoselective challenges posed by the secondary benzylamine moiety during cyclization and provides three robust methodologies:

-

Thione Formation: Reaction with carbon disulfide (

). -

Dehydrative Cyclization: Reaction with carboxylic acids using

. -

Oxidative Cyclization: Reaction with aldehydes followed by iodine-mediated ring closure.

Strategic Considerations & Chemoselectivity

The starting material, 3-(benzylamino)propanohydrazide , contains two nucleophilic centers: the hydrazine group (

-

The Challenge: Harsh dehydrating agents (e.g.,

, -

The Solution:

-

Method A (

): Proceed with the free amine. The hydrazide is significantly more nucleophilic toward -

Method B (

): Protection Recommended. We strongly advise using the -

Method C (Oxidative): Milder conditions (

) generally tolerate the secondary amine better than acid chlorides.

-

Synthetic Pathways Overview

The following diagram outlines the three primary routes to diversity from the parent hydrazide.

Figure 1: Divergent synthetic pathways for 1,3,4-oxadiazole synthesis.

Detailed Protocols

Method A: Synthesis of Oxadiazole-2-thiones (Mercapto-oxadiazoles)

This method yields the 2-thione derivative, a versatile intermediate that can be further alkylated (S-alkylation) to generate thioethers.

Reagents: Carbon disulfide (

Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-(benzylamino)propanohydrazide (10 mmol) in absolute ethanol (30 mL).

-

Base Addition: Add a solution of KOH (10 mmol, 0.56 g) dissolved in water (5 mL) or ethanol.

-

Addition of

: Add carbon disulfide (20 mmol, 1.2 mL) dropwise to the reaction mixture with stirring. Caution: -

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–10 hours. Monitor reaction progress by TLC (System:

:MeOH 9:1). Evolution of -

Workup: Concentrate the solvent under reduced pressure to approx. 10 mL. Dilute with ice-cold water (50 mL).

-

Acidification: Acidify the solution carefully with dilute HCl (10%) to pH 2–3. A precipitate should form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to afford the 5-(2-(benzylamino)ethyl)-1,3,4-oxadiazole-2-thione .

Mechanism:

Nucleophilic attack of the hydrazide nitrogen on

Method B: Synthesis of 2,5-Disubstituted Oxadiazoles via

Prerequisite: If side reactions at the secondary amine are observed, use the N-Boc protected hydrazide. The protocol below assumes the standard procedure which is often effective if the hydrazide is sufficiently more nucleophilic, but protection is the "Gold Standard" for purity.

Reagents: Aromatic Carboxylic Acid (R-COOH), Phosphorus Oxychloride (

Protocol:

-

Mixing: In a clean, dry round-bottom flask, mix 3-(benzylamino)propanohydrazide (5 mmol) and the appropriate aromatic carboxylic acid (5 mmol).

-

Cyclizing Agent: Add

(15–20 mL) carefully. The -

Reflux: Reflux the mixture on an oil bath at 100–110°C for 4–6 hours.

-

Note: Protect from moisture using a calcium chloride guard tube.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to decompose excess

. Exothermic reaction - proceed with caution. -

Neutralization: Neutralize the aqueous suspension with solid

or ammonia solution to pH 7–8. -

Extraction: Extract the product with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Method C: Iodine-Mediated Oxidative Cyclization

This is a milder, two-step one-pot protocol ideal for sensitive substrates.

Reagents: Aryl Aldehyde, Iodine (

Protocol:

-

Hydrazone Formation: Dissolve 3-(benzylamino)propanohydrazide (5 mmol) and the aryl aldehyde (5 mmol) in Ethanol (20 mL). Reflux for 2 hours to form the hydrazone. (Confirm by TLC).

-

Oxidation: Cool the mixture to room temperature. Add

(15 mmol) and Iodine ( -

Cyclization: Stir the mixture at 70°C for 3–5 hours. The iodine acts as an oxidative cyclizing agent.

-

Workup: Cool and treat with 5%

(sodium thiosulfate) solution to quench excess iodine. -

Isolation: Extract with dichloromethane (DCM). The organic layer is dried and concentrated to yield the oxadiazole.

Mechanistic Insight: Dehydrative Cyclization

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an imidoyl phosphate intermediate when using

Figure 2: Mechanism of POCl3-mediated cyclodehydration.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Method B) | Reaction of | Use N-Boc protection on the benzylamine before reaction. Deprotect with TFA after cyclization. |

| Sticky/Tarry Product | Polymerization or incomplete quenching of | Ensure vigorous stirring during ice quench; keep pH strictly neutral (7-8). |

| Incomplete Cyclization | Insufficient heat or time. | Check TLC. If intermediate hydrazone/diacylhydrazine persists, increase reflux time or switch to pure |

| Purification Difficulty | Amine dragging on silica. | Pre-wash silica with 1% Triethylamine/Hexane or use DCM/MeOH/NH3 solvent systems. |

References

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.[3] Chemical Science, 8, 3187-3191. [Link]

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[4] European Journal of Medicinal Chemistry. (General reference for pharmacological relevance). [Link]

- Jha, K. K., et al. (2010). Synthesis and biological evaluation of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. (General reaction database). [Link]

Sources

- 1. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

preparation of Schiff bases using 3-(Benzylamino)propanohydrazide

Application Note: High-Efficiency Synthesis of Schiff Bases (Acylhydrazones) from 3-(Benzylamino)propanohydrazide

Executive Summary

This application note details the protocol for synthesizing

This guide moves beyond generic recipes, providing a self-validating, optimized workflow that accounts for the specific electronic properties of the benzylamino group, ensuring high purity and yield.

Reaction Mechanism & Chemical Logic

The formation of the Schiff base involves the condensation of the primary amine of the hydrazide moiety with an electrophilic carbonyl carbon (aldehyde or ketone).

Key Mechanistic Insights:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide (

) is more nucleophilic than the secondary benzylamine nitrogen due to the alpha-effect, though the latter is basic. -

Acid Catalysis: A weak acid catalyst (Glacial Acetic Acid) is required to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Strong mineral acids (HCl) are avoided to prevent the protonation of the secondary benzylamine, which would reduce solubility and yield.

-

Equilibrium Management: The reaction is reversible. Using absolute ethanol (EtOH) allows the product (often less soluble than reactants) to precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the condensation of 3-(benzylamino)propanohydrazide with aldehydes.

Experimental Protocol

Materials & Reagents

-

Precursor: 3-(Benzylamino)propanohydrazide (Synthesized via hydrazinolysis of methyl 3-(benzylamino)propanoate).

-

Electrophiles: Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde).

-

Solvent: Absolute Ethanol (99.8%).

-

Catalyst: Glacial Acetic Acid (AcOH).[1]

-

Monitoring: TLC Plates (Silica gel 60 F254).

Method A: Conventional Reflux (Standard Protocol)

Best for scale-up (>1g) and thermally stable substrates.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzylamino)propanohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

-

Addition: Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3–6 hours.-

Checkpoint: Monitor progress via TLC (System: Chloroform:Methanol 9:1). The hydrazide starting material usually remains at the baseline or has low

compared to the less polar Schiff base.

-

-

Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

If precipitation occurs, filter the solid under vacuum.

-

If no precipitate forms, pour the mixture into crushed ice (

) and stir vigorously to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure acylhydrazone.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for library generation and rapid screening.

-

Mix: In a microwave-safe process vial (10 mL), combine the hydrazide (1.0 mmol), aldehyde (1.0 mmol), and 2 drops of AcOH in 2 mL of Ethanol.

-

Irradiate: Cap the vial and irradiate at

(Power: 150 W) for 5–10 minutes. -

Workup: Cool the vial with compressed air. The product often crystallizes immediately upon cooling. Filter and wash with cold ethanol.

Validation & Characterization

To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.

Spectroscopic Signatures

| Technique | Functional Group | Expected Signal | Diagnostic Value |

| FT-IR | Confirms hydrazide backbone retention. | ||

| FT-IR | Sharp peak; differentiates from amine precursors. | ||

| FT-IR | Critical: Confirms Schiff base formation. | ||

| 1H NMR | Disappearance of aldehyde | ||

| 1H NMR | Often appears as a broad singlet; |

Troubleshooting Guide

-

Problem: Product is an oil/sticky gum.

-

Cause: Incomplete reaction or solvent occlusion.

-

Solution: Triturate the oil with cold diethyl ether or hexane to induce solidification.

-

-

Problem: Low Yield.

-

Cause: Secondary amine interference (salt formation).

-

Solution: Ensure only catalytic amounts of acetic acid are used. Do not use HCl.

-

Workflow Visualization

The following diagram outlines the logical flow for synthesis and decision-making during the purification process.

Figure 2: Decision tree for the synthesis and purification of 3-(benzylamino)propanohydrazide derivatives.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007).[2] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

- Sriram, D., et al. (2005). Synthesis of mono- and disubstituted arylhydrazones of 4-aminobenzoic acid hydrazide: anticonvulsant activity. European Journal of Medicinal Chemistry. (General protocol grounding for hydrazide-hydrazones).

- Cukurovali, A., et al. (2006). Antimicrobial activity of some new hydrazones derived from 3-(benzylamino) precursors. European Journal of Medicinal Chemistry.

- Gouda, M. A., et al. (2014). Synthesis and biological activity of some new hydrazide-hydrazone derivatives. Journal of Applied Pharmaceutical Science.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzylamino Propanohydrazide Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

In the landscape of modern drug discovery, the rapid and efficient synthesis of novel chemical entities is paramount. Benzylamino propanohydrazide derivatives represent a promising scaffold in medicinal chemistry, with potential applications stemming from the combined pharmacophoric features of the benzylamine and hydrazide moieties. The conventional synthesis of such compounds often involves multi-step procedures with long reaction times and can be energy-intensive.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity profiles.[1][2][3] This is achieved through the direct and efficient heating of polar molecules and ionic species via dipolar polarization and ionic conduction mechanisms, a stark contrast to the slower heat transfer of conventional methods.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of benzylamino propanohydrazide derivatives. We will delve into the underlying principles of microwave heating, provide detailed, step-by-step protocols, and offer insights into the rationale behind the experimental design.

The Rationale for Microwave-Assisted Synthesis

The decision to employ microwave irradiation for the synthesis of benzylamino propanohydrazide derivatives is grounded in several key advantages that align with the principles of green chemistry and the fast-paced nature of drug discovery:

-

Rapid Reaction Times: Microwave synthesis can slash reaction times from hours or even days to mere minutes.[1][2][3] This allows for high-throughput synthesis and rapid exploration of structure-activity relationships (SAR).

-

Improved Yields and Purity: The uniform and rapid heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher yields and simplified purification.[3][8]

-